N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide
CAS No.: 2361642-40-0
Cat. No.: VC7354696
Molecular Formula: C14H14N2OS
Molecular Weight: 258.34
* For research use only. Not for human or veterinary use.
![N-[(1,3-benzothiazol-2-yl)methyl]-N-cyclopropylprop-2-enamide - 2361642-40-0](/images/structure/VC7354696.png)
Specification
CAS No. | 2361642-40-0 |
---|---|
Molecular Formula | C14H14N2OS |
Molecular Weight | 258.34 |
IUPAC Name | N-(1,3-benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide |
Standard InChI | InChI=1S/C14H14N2OS/c1-2-14(17)16(10-7-8-10)9-13-15-11-5-3-4-6-12(11)18-13/h2-6,10H,1,7-9H2 |
Standard InChI Key | UIQVVKYYEHVSIZ-UHFFFAOYSA-N |
SMILES | C=CC(=O)N(CC1=NC2=CC=CC=C2S1)C3CC3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure is defined by three key components:
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A 1,3-benzothiazole heterocycle, which consists of a benzene ring fused to a thiazole ring.
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A cyclopropylamine group attached via a methylene bridge to the benzothiazole’s second position.
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A prop-2-enamide chain, which introduces an α,β-unsaturated carbonyl system.
The systematic IUPAC name, N-(1,3-benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide, reflects this arrangement .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₄N₂OS | |
Molecular Weight | 258.339 g/mol | |
SMILES | C=CC(=O)N(Cc1nc2ccccc2s1)C3CC3 | |
InChIKey | UIQVVKYYEHVSIZ-UHFFFAOYSA-N | |
CAS Registry Number | 139018797 |
The unsaturated amide group (prop-2-enamide) introduces conformational rigidity, while the cyclopropyl ring may influence steric and electronic interactions in biological systems .
Physicochemical Properties
Predicted Properties
Despite limited experimental data, computational tools provide insights:
Table 2: Estimated Physicochemical Parameters
The compound’s low solubility may necessitate formulation with co-solvents for biological assays .
Biological Relevance and Applications
Ligand in Structural Biology
The RCSB PDB entry (Ligand ID: G7O) identifies this compound as a non-polymer ligand in protein-ligand complexes . Its role may involve:
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Stabilizing protein conformations via π-π stacking (benzothiazole) and hydrogen bonding (amide).
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Serving as a fragment in drug discovery for targets like kinases or GPCRs .
Research Directions and Challenges
Knowledge Gaps
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Synthetic Optimization: Scalable routes with improved yields are needed.
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ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity studies remain unconducted.
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Target Identification: High-throughput screening could elucidate protein targets.
Collaborative Opportunities
Partnerships with structural biology consortia (e.g., RCSB PDB) may accelerate mechanistic studies .
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